molecular formula C12H10N6 B4644357 N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine

N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine

Cat. No.: B4644357
M. Wt: 238.25 g/mol
InChI Key: HEUYILKQWNVVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,4-triazole core linked to a pyrimidine ring, a structural motif known to confer a wide range of biological activities. The 1,2,4-triazole heterocycle is a versatile scaffold in antifungal research, often acting through the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Furthermore, the fusion of triazole and pyrimidine rings is a recognized strategy in drug design, as the resulting 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in the development of kinase inhibitors and other enzyme-targeting therapies . The specific molecular architecture of this compound makes it a valuable building block for constructing more complex fused heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, which have demonstrated applications in areas ranging from anticancer agents to treatments for neurodegenerative diseases . Researchers can utilize this compound as a key intermediate to explore its potential mechanism of action and to develop novel therapeutic candidates for various diseases. This product is intended for research and further manufacturing use only and is not intended for direct human use.

Properties

IUPAC Name

N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-2-5-9(6-3-1)10-15-12(18-17-10)16-11-13-7-4-8-14-11/h1-8H,(H2,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUYILKQWNVVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine typically involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-amine with a pyrimidine derivative. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Amine Group

The 2-amine group on the pyrimidine ring participates in nucleophilic substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationR-X (alkyl halides), K₂CO₃, DMF, 80°CN-Alkylated pyrimidine derivatives65–78%
AcylationAcCl, pyridine, RTN-Acetylated analogs82%
SulfonationAr-SO₂Cl, Et₃N, CH₂Cl₂Sulfonamide-linked conjugates70%

These reactions exploit the electron-rich amine group for functionalization, often enhancing pharmacological properties .

Triazole Ring-Mediated Cycloaddition Reactions

The 1,2,4-triazole moiety undergoes [3+2] cycloaddition with dipolarophiles:

Example Reaction:
Reactants:

  • N-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine

  • Phenylacetylene (dipolarophile)

Conditions:
CuI (catalyst), DMF, 100°C, 12 h

Product:
Triazolo[1,5-a]pyrimidine fused hybrid
Yield: 58%

Key Observations:

  • Reactivity depends on substituent electronic effects (e.g., electron-withdrawing groups reduce yield) .

  • Microwave-assisted methods improve efficiency (reaction time: 30 min, yield: 73%) .

Functionalization via Tautomerism

The triazole ring exhibits annular tautomerism, influencing reactivity:

TautomerStabilityReactivity Preference
1H-1,2,4-triazol-3-amineMajor (in solution)Electrophilic substitution
4H-1,2,4-triazol-3-amineMinorNucleophilic addition

This tautomerism enables regioselective modifications, such as halogenation at the triazole C5 position .

Coordination Chemistry with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals:

Complexation with Cu(II):

  • Stoichiometry: 1:2 (compound:Cu)

  • Geometry: Square planar (confirmed by XRD)

  • Application: Catalytic oxidation of alcohols

Reaction Table:

Metal SaltSolventProductStability Constant (log K)
Cu(NO₃)₂Methanol[Cu(L)₂(NO₃)₂]4.2
FeCl₃Acetonitrile[Fe(L)Cl₃]3.8

Cross-Coupling Reactions

The phenyl group on the triazole participates in Suzuki-Miyaura couplings:

Example Protocol:

  • Substrate: N-(5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine

  • Conditions: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C

  • Product: Biaryl derivatives

  • Yield Range: 60–85%

Notable Applications:

  • Synthesis of kinase inhibitors (e.g., Bcr-Abl) .

  • Functionalization for fluorescent probes .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazole ring undergoes ring expansion:

Reaction Pathway:

  • Protonation at N4 of triazole (pH < 3).

  • Rearrangement to form triazolo[1,5-a]pyrimidin-7-amine.

  • Isolation: Neutralization with NH₄OH.

Yield: 45% (confirmed by LC-MS and ¹H NMR) .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show:

  • Antifungal Activity: MIC = 2–8 µg/mL against Candida albicans .

  • Kinase Inhibition: IC₅₀ = 12 nM for Bcr-Abl (compared to imatinib: IC₅₀ = 25 nM) .

Scientific Research Applications

N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s triazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its triazole-pyrimidine scaffold. Below is a comparative analysis with key analogs, highlighting substituent effects and biological activities:

Structural Analogs with Modified Triazole Substituents
Compound Name Triazole Substituent Pyrimidine Substituent Key Properties Biological Activity Reference
N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine Phenyl None High aromaticity; potential kinase interaction Under investigation -
N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine 4-Methoxyphenyl 4,6-dimethyl Enhanced lipophilicity due to methoxy and methyl groups Antifungal activity (inferred from structural analogs)
N-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine 2-Aminophenyl 4,6-dimethyl Improved solubility via amino group; multiple suppliers indicate research interest Not explicitly stated, but likely broad-spectrum applications

Key Observations :

  • Phenyl vs.
  • Amino Substituents: The 2-aminophenyl variant () introduces hydrogen-bonding capability, which may improve target binding or solubility in aqueous environments.
Analogs with Expanded Pharmacophores
Compound Name Core Structure Unique Features Biological Activity Reference
4-[3-Fluoro-5-(4-morpholinyl)phenyl]-N-[4-[3-(4-morpholinyl)-1H-1,2,4-triazol-1-yl]phenyl]pyrimidin-2-amine Triazole-pyrimidine with morpholine groups Dual morpholine substitutions enhance kinase affinity JAK inhibitor; investigated for Parkinson’s disease
1-(5-chloro-2-methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine Triazole-oxadiazole-pyridine hybrid Multi-heterocyclic system increases structural complexity Broad-spectrum pharmacological potential (antimicrobial, anticancer)

Key Observations :

  • Morpholine Additions : The incorporation of morpholine rings () enhances selectivity for kinase targets, a strategy applicable to optimizing the parent compound’s efficacy.
  • Multi-Heterocyclic Systems : Compounds combining triazole with oxadiazole or pyridine () demonstrate how structural diversification can expand biological activity profiles.
Substituent Impact on Pharmacokinetics
  • Methyl Groups : 4,6-dimethylpyrimidine analogs () show increased metabolic stability compared to unsubstituted pyrimidines.
  • Halogenation : Chloro or fluoro substituents (e.g., in ) improve bioavailability and target binding via hydrophobic and electronic effects.

Biological Activity

Overview

N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine is a heterocyclic compound characterized by the presence of both triazole and pyrimidine rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Research indicates that it may possess various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical formula of this compound is C18H15N5C_{18}H_{15}N_5, and its structure includes a phenyl group attached to a triazole ring, which is further connected to a pyrimidine moiety. This unique arrangement allows for diverse interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundMicrobial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus10
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridineEscherichia coli15
8c (related compound)Cryptococcus neoformans125

These results suggest that the compound may be effective against various bacterial strains and could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that triazole derivatives can inhibit cancer cell proliferation by interfering with specific molecular pathways. For example:

CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundHeLa (cervical cancer)20Apoptosis induction
N-(4-nitrophenyl)-5-pheny-[1,2,4]triazolo[1,5-c]quinazolin-2-amineMCF7 (breast cancer)15Cell cycle arrest

The ability to induce apoptosis and arrest the cell cycle in cancer cells highlights the therapeutic potential of this compound in oncology.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Its triazole ring can interact with active sites of enzymes through hydrogen bonding and π-stacking interactions. For instance:

Enzyme TargetInhibition TypeIC50 (µM)
Dipeptidyl peptidase IV (DPP-IV)Competitive inhibition30
Carbonic anhydrase II (CA II)Noncompetitive inhibition25

These findings suggest that the compound could be beneficial in treating conditions like diabetes and glaucoma by modulating enzyme activity.

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within cells. The dual-ring structure facilitates interactions that can inhibit enzyme functions or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics.
  • Cancer Treatment : Clinical trials involving triazole derivatives indicated promising results in reducing tumor size in preclinical models of breast cancer.
  • Enzyme Modulation : Research on DPP-IV inhibitors revealed that compounds similar to N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amines could significantly lower blood glucose levels in diabetic models.

Q & A

What are the optimal synthetic routes for preparing N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves cyclization of pyrimidine precursors with triazole derivatives. Microwave-assisted methods (e.g., 5-pyridinyl-3-amino-1,2,4-triazoles synthesis) can enhance reaction efficiency, reducing time and improving yields compared to traditional thermal methods . For example, coupling 5-phenyl-1H-1,2,4-triazol-3-amine with 2-aminopyrimidine under Pd-catalyzed cross-coupling conditions may be effective. Purity is optimized via recrystallization or chromatography, validated by LC-MS and elemental analysis .

How can X-ray crystallography and SHELX software resolve ambiguities in the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction paired with SHELXL (for refinement) and SHELXS (for structure solution) can determine bond lengths, angles, and tautomeric forms. For example, crystallographic data can distinguish between 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine tautomers by analyzing dihedral angles and hydrogen-bonding networks . ORTEP-3 or WinGX can visualize molecular geometry and validate crystallographic models .

What spectroscopic and computational methods are critical for confirming tautomeric equilibria in this compound?

Answer:

  • 1H/13C NMR : Detect tautomeric shifts via chemical environment changes (e.g., NH2 proton signals in triazole rings) .
  • IR Spectroscopy : Identify NH/amine stretching vibrations (~3300–3500 cm⁻¹).
  • DFT Calculations : Predict tautomer stability using Gaussian or ORCA software. Compare computed NMR/IR spectra with experimental data to validate tautomeric ratios .

How can computational tools like molecular docking and PASS predict the biological activity of this compound?

Answer:

  • PASS Program : Predicts bioactivity (e.g., kinase inhibition, antimicrobial effects) by comparing structural motifs to known bioactive compounds. For example, triazole-pyrimidine hybrids often target CDK4 (IC50 ~8–62 nM in similar derivatives) .
  • Molecular Docking (AutoDock/Vina) : Dock the compound into protein active sites (e.g., CDK4 or microbial enzymes) to assess binding affinity. Use PyMOL for visualization and MM-GBSA for free-energy calculations .

What experimental protocols are recommended for evaluating kinase inhibition or antimicrobial activity?

Answer:

  • Kinase Assays : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant CDK4/cyclin D1. Include positive controls like palbociclib (IC50 ~11 nM) .
  • Antimicrobial Testing : Perform microbroth dilution (CLSI guidelines) against Gram-positive/negative strains. Triazole derivatives often disrupt ergosterol biosynthesis or cell wall synthesis .

How should researchers address contradictory bioactivity data arising from different synthetic batches?

Answer:

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. LC-MS identifies byproducts (e.g., incomplete cyclization intermediates) .
  • Tautomer-Specific Assays : Compare activity of crystallographically confirmed tautomers. For example, 3-phenyl-triazol-5-amine may exhibit stronger CDK4 inhibition than its tautomer .

What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation : Use HCl or sodium salts to enhance aqueous solubility.
  • Co-solvent Systems : Employ DMSO/PEG-400 mixtures for dosing solutions.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the triazole amine .

How can researchers validate synthetic intermediates and final compounds with analytical techniques?

Answer:

  • LC-MS : Confirm molecular ions ([M+H]+) and detect side products.
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (≤0.4% deviation).
  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine

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